![molecular formula C10H12Cl2O2 B13857064 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 74287-30-2](/img/structure/B13857064.png)
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated aromatic ether, characterized by the presence of two chloroethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the chloroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
化学反応の分析
Types of Reactions: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Hydroxy derivatives.
科学的研究の応用
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][6].
作用機序
The mechanism of action of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
類似化合物との比較
1-Chloro-4-(2-chloroethoxy)benzene: Similar structure but with only one chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-2-methylbenzene: Contains a methyl group in addition to the chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-5-isopropyl-2-methylbenzene: Contains both isopropyl and methyl groups along with the chloroethoxy group.
Uniqueness: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of two chloroethoxy groups, which provide additional sites for chemical reactions and functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules .
特性
CAS番号 |
74287-30-2 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
InChIキー |
FRYOCBWVHKWHML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCOCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
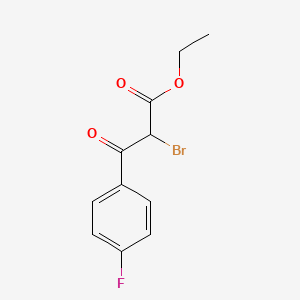
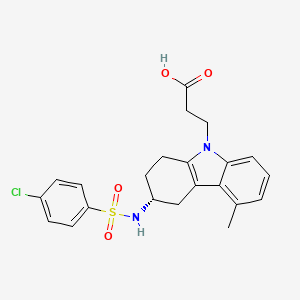
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
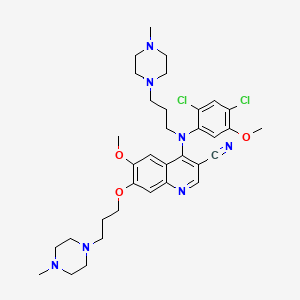
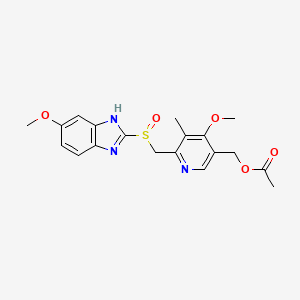
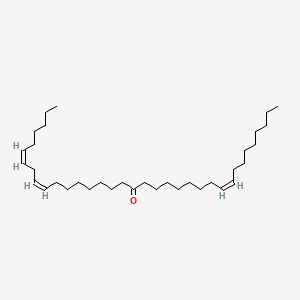
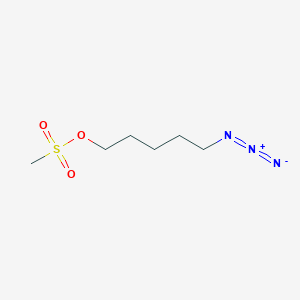
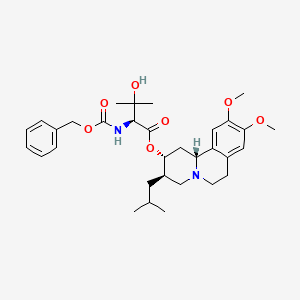

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
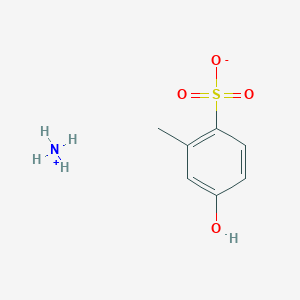
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
